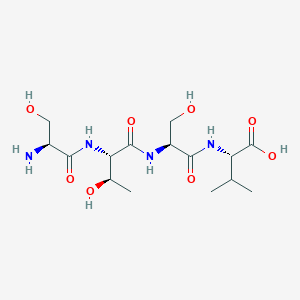
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a phenoxycarbonylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Phenoxycarbonyl)amino)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting biological molecules, such as glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-((Phenoxycarbonyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes, through the formation of boronate esters, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the phenoxycarbonylamino group, making it less versatile in certain applications.
4-Aminophenylboronic acid: Contains an amino group instead of the phenoxycarbonylamino group, affecting its reactivity and applications.
4-(N-BOC-amino)phenylboronic acid: Contains a tert-butoxycarbonyl-protected amino group, which can be deprotected under specific conditions.
Uniqueness
(4-((Phenoxycarbonyl)amino)phenyl)boronic acid is unique due to the presence of the phenoxycarbonylamino group, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in the synthesis of advanced materials and in the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C13H12BNO4 |
|---|---|
Peso molecular |
257.05 g/mol |
Nombre IUPAC |
[4-(phenoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C13H12BNO4/c16-13(19-12-4-2-1-3-5-12)15-11-8-6-10(7-9-11)14(17)18/h1-9,17-18H,(H,15,16) |
Clave InChI |
FSDCFOSEWQWQGL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


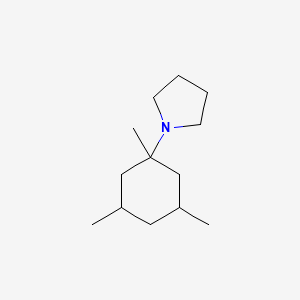

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)


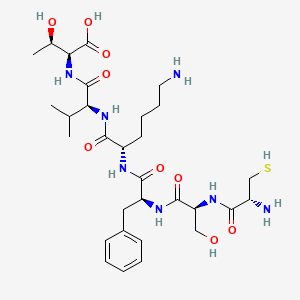
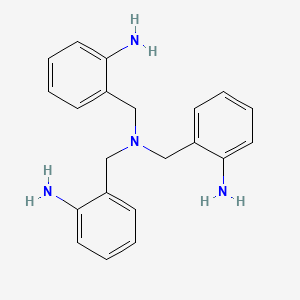
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
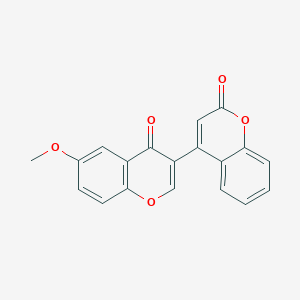

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
